Product packaging for 2-Bromo-3-hydroxypropanoic acid(Cat. No.:CAS No. 160732-12-7)

2-Bromo-3-hydroxypropanoic acid

Cat. No.: B3244008
CAS No.: 160732-12-7
M. Wt: 168.97 g/mol
InChI Key: OIODSHQRJGRDLE-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxypropanoic acid is a useful research compound. Its molecular formula is C3H5BrO3 and its molecular weight is 168.97 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5BrO3 B3244008 2-Bromo-3-hydroxypropanoic acid CAS No. 160732-12-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrO3/c4-2(1-5)3(6)7/h2,5H,1H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIODSHQRJGRDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Classification and Nomenclature Within Halogenated Carboxylic Acids

2-Bromo-3-hydroxypropanoic acid belongs to the class of halogenated carboxylic acids, which are organic compounds containing at least one carboxyl group and one or more halogen atoms. Specifically, it is an α-bromo-β-hydroxy carboxylic acid. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . nih.gov Due to the presence of a chiral center at the second carbon atom (the α-carbon), it can exist as two enantiomers: (2S)-2-bromo-3-hydroxypropanoic acid and (2R)-2-bromo-3-hydroxypropanoic acid. nih.gov The molecule's structure, featuring three different functional groups (carboxylic acid, alcohol, and alkyl halide), underpins its reactivity and utility in organic synthesis.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₃H₅BrO₃
Molecular Weight 168.97 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 160732-12-7 (for the racemic mixture) nih.gov
Appearance Typically a white solid
Chirality Exists as (S) and (R) enantiomers nih.gov

Historical Context and Evolution of Academic Research

While the precise first synthesis of 2-bromo-3-hydroxypropanoic acid is not prominently documented, its intellectual origins can be traced to the broader history of halohydrin chemistry. Halohydrins, compounds containing a halogen and a hydroxyl group on adjacent carbons, have been known since the 19th century and were traditionally synthesized by the reaction of alkenes with halogens in water. byjus.com The evolution of organic synthesis in the 20th century, particularly the development of asymmetric synthesis, has significantly shifted the focus towards chiral molecules like this compound. uwindsor.ca

The academic interest in this specific compound and its analogs has grown in parallel with the increasing demand for enantiomerically pure building blocks, or chiral synthons, for the synthesis of pharmaceuticals and other biologically active molecules. rug.nl Modern synthetic methods, including enzymatic resolutions and stereoselective synthesis, are now employed to produce specific enantiomers of this compound and related compounds, reflecting a broader trend in organic chemistry towards greater precision and efficiency in constructing complex molecular architectures. researchgate.netresearchgate.net

Fundamental Significance As a Multifunctional Organic Synthon

The primary significance of 2-bromo-3-hydroxypropanoic acid in chemical research lies in its role as a multifunctional organic synthon. A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. The three functional groups of this compound can be selectively manipulated to build more complex structures.

The carboxylic acid group can undergo esterification or amidation. The hydroxyl group can be oxidized, protected, or converted into a better leaving group. The bromine atom, a good leaving group, is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of other functional groups. This trifunctional nature makes it a valuable precursor for creating a range of derivatives. For instance, it can be used in the synthesis of β-hydroxy α-amino acids, which are important components of many natural products and pharmaceuticals. researchgate.netuq.edu.aursc.org

A notable example of its application is in materials science, where it has been used as a monomer for the synthesis of functionalized polyesters. Specifically, it has been copolymerized with lactic acid to produce brominated poly(lactic acid) (PLB). acs.orgacs.org The pendant bromine atoms on the polymer backbone can then be further modified, for example, by substitution with azide (B81097) groups, which can then participate in "click" chemistry reactions. acs.orgacs.org This allows for the creation of advanced polymer architectures with tailored properties.

Interdisciplinary Research Landscape and Key Areas of Investigation

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound presents a significant challenge in controlling both chemoselectivity—differentiating between the carboxylic acid, hydroxyl, and C-H bonds—and regioselectivity—ensuring bromination occurs at the C-2 position. The following sections delve into specific strategies developed to address these challenges.

Halogenation Approaches

Direct halogenation of hydroxy acids is a primary route for synthesizing halo-hydroxy acids. However, achieving the desired regioselectivity for the 2-bromo isomer of 3-hydroxypropanoic acid requires careful control over the reaction conditions and reagents.

The direct bromination of lactic acid (2-hydroxypropanoic acid) is a potential pathway to a brominated hydroxypropanoic acid. However, this approach often leads to a mixture of products, with the formation of 3-bromo-2-hydroxypropanoic acid being a notable side product. The challenge lies in directing the bromine atom to the alpha-position (C-2) relative to the carboxyl group, as the C-H bond at this position is activated. The presence of the hydroxyl group can also influence the reaction's outcome. Research into the bromination of similar molecules, such as 2-hydroxy-2-methylpropanoic acid, has explored the use of electrophilic bromination with bromine in acetic acid, which can result in racemic mixtures.

To enhance the regioselectivity of bromination, various controlled techniques are being investigated. One approach involves the use of N-bromosuccinimide (NBS) as a brominating agent, often in the presence of a catalyst. While direct application to lactic acid for the synthesis of the 2-bromo isomer is not extensively detailed in the provided search results, related research on aromatic bromination has shown that lactic acid derivatives can act as halogen bond acceptors with NBS, enhancing its reactivity. nsf.gov This suggests that the choice of solvent and catalytic additives could play a crucial role in directing the bromination of aliphatic acids like lactic acid. The development of methods that can activate the C-2 position towards electrophilic attack while minimizing side reactions is an active area of research.

Deaminative Halogenation Reactions

An alternative and highly effective strategy for the synthesis of this compound involves starting from an amino acid precursor. This method leverages the well-established chemistry of diazonium salts to achieve a clean conversion with high regioselectivity.

A confirmed method for preparing this compound is through the deaminative halogenation of D,L-serine. acs.org This process involves the conversion of the amino group of serine into a diazonium salt, which is an excellent leaving group. The reaction is typically carried out by treating the amino acid with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid and a bromide source, like hydrogen bromide. The in-situ generated diazonium intermediate is then displaced by the bromide ion to yield the desired this compound. This method is advantageous as the position of the incoming bromine atom is predetermined by the location of the amino group in the starting material, thus avoiding the regioselectivity issues encountered in direct halogenation.

Table 1: Key Features of Deaminative Halogenation of Serine

FeatureDescription
Starting MaterialD,L-Serine
Key ReagentsSodium Nitrite, Hydrogen Bromide
IntermediateDiazonium Salt
ProductThis compound
Key AdvantageHigh regioselectivity

Biocatalytic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While direct biocatalytic synthesis of this compound is not yet widely reported, research into related compounds provides a foundation for future developments.

The biocatalytic production of 3-hydroxypropionic acid (3-HP), a non-halogenated precursor, is well-established. nih.govnih.govmdpi.com Various microbial pathways and enzymes, such as those in the glycerol-dependent and malonyl-CoA pathways, have been engineered to produce 3-HP in high titers. nih.govmdpi.com Furthermore, biocatalytic approaches have been successfully employed for the synthesis of other halogenated compounds. For example, Baeyer-Villiger monooxygenases have been used for the regioselective oxidation of ketones to esters, which are precursors to 3-HP. nih.gov

While there is no direct evidence in the provided search results of an enzyme capable of specifically catalyzing the bromination of 3-hydroxypropanoic acid at the C-2 position, the vast diversity of microbial enzymes suggests that halogenases with the desired activity may exist or could be engineered. Future research in this area could focus on screening for novel halogenases or engineering existing ones to accept 3-hydroxypropanoic acid as a substrate and perform regioselective bromination.

Table 2: Comparison of Synthetic Approaches for this compound

Synthetic ApproachStarting Material(s)Key AdvantagesKey Challenges
HalogenationLactic AcidPotentially direct and atom-economical.Poor regioselectivity, formation of isomers.
Deaminative HalogenationD,L-SerineHigh regioselectivity, well-defined product. acs.orgStoichiometric use of reagents, potential for side reactions if not controlled.
Biocatalysis3-Hydroxypropanoic Acid (hypothetical)High selectivity, environmentally friendly.Lack of known enzymes for direct C-2 bromination.
Enzymatic Conversion from Brominated Pyruvates

The enzymatic conversion of brominated pyruvates, such as 2-bromopyruvate, presents a green and efficient route to this compound. smolecule.com This biocatalytic approach often utilizes enzymes like lactate (B86563) dehydrogenases (LDHs) to facilitate the reduction of the keto group to a hydroxyl group. nih.gov

Recent studies have demonstrated the feasibility of using both L-LDHs and D/L-LDHs for the synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acids from the corresponding pyruvate (B1213749) derivative. nih.gov These processes can achieve high yields and excellent stereoselectivity. To enhance the economic viability of this method, a cofactor regeneration system, often employing formate (B1220265) dehydrogenase, is typically integrated to recycle the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+/NADH) cofactor. nih.gov Under optimized conditions, the complete conversion of the pyruvate substrate can be achieved, yielding optically pure products with an enantiomeric excess greater than 99.5%. nih.gov

Molecular docking simulations have been employed to understand the catalytic mechanisms and the basis for the stereoselectivity observed with different LDHs. nih.gov These computational studies provide insights into the enzyme-substrate interactions that govern the reaction's outcome.

Enantioselective Synthesis of Chiral this compound

The production of enantiomerically pure this compound is crucial for its application in the synthesis of pharmaceuticals and other bioactive molecules. Several strategies have been developed to achieve high levels of enantioselectivity.

Chiral Resolution and Deracemization Methods

Chiral resolution is a common technique used to separate racemic mixtures of this compound. One method involves the formation of diastereomeric salts by reacting the racemic acid with a chiral amine. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salt liberates the desired enantiomerically pure acid.

Another approach to obtaining enantiomerically pure compounds is through deracemization, which converts a racemate into a single enantiomer. While specific examples for this compound are not detailed in the provided context, this strategy is a significant area of research in stereoselective synthesis.

Asymmetric Induction in Synthesis from Achiral Precursors

Asymmetric induction involves the use of a chiral catalyst or auxiliary to favor the formation of one enantiomer over the other during the synthesis from an achiral starting material. For instance, the bromination of a suitable precursor can be carried out in the presence of a chiral catalyst to produce enantiomerically enriched this compound.

Utilization of Chiral Pool Substrates (e.g., L-Serine)

The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products as starting materials. L-serine, a naturally occurring amino acid, can serve as a chiral precursor for the synthesis of (S)-2-bromo-3-hydroxypropanoic acid. This approach leverages the inherent chirality of the starting material to produce the target molecule with a defined stereochemistry. The synthesis typically involves the diazotization of L-serine in the presence of a bromide source, leading to the stereospecific replacement of the amino group with a bromine atom while retaining the original stereocenter's configuration.

Optimization of Reaction Conditions and Process Development

The efficiency and selectivity of synthetic routes to this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as temperature and solvent systems is critical for maximizing yield and purity.

Impact of Temperature and Solvent Systems

Temperature plays a crucial role in controlling both the rate and selectivity of chemical reactions. For many organic transformations, including those involved in the synthesis of this compound, lower temperatures can enhance selectivity by minimizing side reactions. researchgate.net Conversely, elevated temperatures may be necessary to achieve a reasonable reaction rate. The optimal temperature is therefore a balance between these competing factors. researchgate.net

The choice of solvent system is equally important. Solvents can influence the solubility of reactants and catalysts, the stability of intermediates, and the transition state energies of the reaction, thereby affecting both the yield and stereoselectivity. The polarity and protic or aprotic nature of the solvent are key considerations. For instance, in certain palladium-catalyzed reactions, the use of specific solvents can dictate the reaction pathway and product distribution. researchgate.net

Interactive Table: Impact of Reaction Conditions

Parameter Effect on Synthesis
Temperature Influences reaction rate and selectivity. Lower temperatures often favor higher selectivity, while higher temperatures increase the reaction rate. researchgate.net

| Solvent System | Affects solubility, stability of intermediates, and transition state energies, thereby impacting yield and stereoselectivity. researchgate.net |

Catalyst Systems and Efficiency Considerations

The development of efficient catalytic systems is paramount for the enantioselective synthesis of this compound and its derivatives. Modern approaches utilize both metal-based and organocatalytic systems to control the stereochemistry of the bromination reaction, often achieving high levels of enantiomeric excess (ee).

Organocatalysis has emerged as a powerful tool. For instance, squaramide-based organocatalysts function through hydrogen-bonding interactions, which activate both the nucleophile and the electrophile in the reaction. smolecule.com The dicyclohexylamino substituents in these catalysts are crucial for mediating reaction efficiency and enantioselectivity. smolecule.com Similarly, thiourea-based catalysts, such as Takemoto's catalyst, have been successfully employed in the bromolactonization of related α-hydroxy acid derivatives, demonstrating the versatility of this catalyst class. These catalysts operate by forming a catalyst-associated carbocation in an SN1-like substitution mechanism, as supported by kinetic isotope effect studies. nih.gov

Chiral Lewis acid catalysis represents another key strategy. Systems employing zinc acetate (B1210297) [Zn(OAc)₂] in combination with a chiral ligand like (R)-BINOL have been used for the chiral induction during bromination. This method directs the stereochemistry of the bromine addition, achieving enantiomeric excess values typically ranging from 85% to 92%.

Enzymatic bromination offers a green and highly selective alternative. Haloperoxidase enzymes, for example, can introduce bromine with high selectivity under mild conditions, such as at a pH of 5–6 and a temperature of 25°C.

The efficiency of these catalytic systems is evaluated based on several parameters, including chemical yield and enantiomeric excess. The choice of catalyst, solvent, and reaction conditions significantly influences these outcomes.

Catalyst SystemCatalyst TypeTypical Enantiomeric Excess (ee)Key Features
Chiral Lewis Acid (e.g., Zn(OAc)₂ with (R)-BINOL)Metal-Catalyzed85–92%Directs configuration during bromination.
Thiourea-based OrganocatalystOrganocatalytic~90%Enables bromolactonization of derivatives.
Squaramide OrganocatalystOrganocatalyticHighActivates components via hydrogen bonding. smolecule.com
HaloperoxidaseEnzymaticHighOperates under mild pH and temperature conditions.

Isolation and Purification Methodologies

Following the synthesis, robust isolation and purification procedures are essential to obtain this compound of high purity. The choice of method depends on the initial purity of the crude product and whether a racemic mixture needs to be resolved.

Crystallization Techniques: Recrystallization is a fundamental technique for purifying the final product. For racemic mixtures produced through non-stereoselective routes, diastereomeric salt formation is a common and effective method for chiral resolution. This involves reacting the racemic acid with a chiral amine, such as (S)-α-methylbenzylamine, in a suitable solvent like methyl tert-butyl ether (MTBE). The resulting diastereomeric salts exhibit different solubilities, allowing the less-soluble salt of the desired enantiomer to be isolated via filtration. Subsequently, the purified salt is treated with a strong acid, like hydrochloric acid, to liberate the free enantiomerically pure this compound, which can achieve chiral purity levels of ≥99% after a final recrystallization step.

Liquid-Liquid Extraction: When this compound is produced in an aqueous medium, such as a fermentation broth, liquid-liquid extraction is a critical step for its isolation. Due to its hydrophilic nature, with both a carboxyl and a hydroxyl group, extraction efficiency can be challenging. google.com Solvents like ethyl acetate are often used in counter-current extraction processes to separate the acid from the aqueous phase. google.com The choice of solvent is crucial and can be influenced by the desired final product; for instance, an alcohol solvent might be preferred if an ester derivative is the ultimate goal. google.com

Chromatographic Methods: For highly pure samples required for analytical or specialized applications, preparative high-performance liquid chromatography (HPLC) can be employed. Chiral HPLC, in particular, is used to isolate enantiomerically pure products and to verify the stereochemistry of the synthesized compound. nih.gov

MethodologyPrincipleTypical Purity AchievedApplication
Diastereomeric Salt Formation & RecrystallizationDifferential solubility of diastereomeric salts.≥99% chiral purityResolution of racemic mixtures.
Liquid-Liquid ExtractionPartitioning between immiscible liquid phases.>90%Isolation from aqueous solutions (e.g., fermentation broths). google.com
Chiral HPLCDifferential interaction with a chiral stationary phase.High enantiomeric purityIsolation of pure enantiomers and analytical verification.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom, being a good leaving group, is the primary site for nucleophilic substitution reactions. These reactions can occur via both intermolecular and intramolecular pathways.

Intermolecular Nucleophilic Displacements (e.g., with Hydroxide (B78521), Amines, Thiols)

This compound readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including hydroxide ions, amines, and thiols. These reactions typically proceed through an SN2 mechanism, leading to an inversion of stereochemistry at the α-carbon.

The reaction with concentrated sodium hydroxide results in the formation of 2,3-dihydroxypropanoic acid. For instance, the reaction of (S)-2-bromopropanoic acid with concentrated sodium hydroxide yields (R)-lactic acid, indicating a typical SN2 pathway. brainly.comchegg.comsolutioninn.comchegg.combartleby.com This stereochemical outcome is a hallmark of the SN2 mechanism, where the nucleophile attacks the carbon atom from the side opposite to the leaving group.

Amines, acting as potent nucleophiles, react with this compound to yield 3-amino-2-hydroxypropanoic acid derivatives. chembk.com The reaction mechanism is analogous to the reaction of other haloalkanes with amines, involving the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom bearing the bromine. benchchem.com

Thiols and their corresponding thiolate anions are also effective nucleophiles for the displacement of the bromine atom, leading to the formation of sulfur-containing derivatives.

NucleophileProductReaction ConditionsStereochemistry
Hydroxide (OH⁻)2,3-Dihydroxypropanoic acidConcentrated NaOHInversion of configuration (SN2)
Amines (R-NH₂)3-Amino-2-hydroxypropanoic acid derivativesVariesInversion of configuration (SN2)
Thiols (R-SH)3-Thio-2-hydroxypropanoic acid derivativesBase catalystInversion of configuration (SN2)

Table 1: Overview of Intermolecular Nucleophilic Substitution Reactions.

Intramolecular Cyclization Reactions

The presence of the hydroxyl group in the β-position allows for intramolecular nucleophilic substitution, leading to the formation of cyclic products.

In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the adjacent carbon atom and displacing the bromide ion to form a three-membered epoxide ring. This intramolecular SN2 reaction results in the formation of glycidic acid (2,3-epoxypropanoic acid). The reaction proceeds with an inversion of configuration at the carbon atom that was initially bonded to the bromine. This transformation is a key step in the synthesis of various biologically active molecules. libretexts.orgyoutube.com

Transformations of the Hydroxyl Group

The hydroxyl group of this compound can undergo various transformations, including oxidation, acylation, and etherification, further expanding its synthetic utility.

Oxidation Reactions to Keto-Acids

The secondary hydroxyl group can be oxidized to a ketone, yielding 3-bromo-2-oxopropanoic acid, also known as bromopyruvic acid. wikipedia.org This transformation can be achieved using various oxidizing agents. For a similar compound, (S)-3-bromo-2-hydroxy-2-methylpropanoic acid, oxidation to the corresponding keto-acid has been reported. benchchem.com Bromopyruvic acid is a valuable synthetic intermediate and has been investigated for its biological activities. wikipedia.org

Oxidizing AgentProduct
e.g., Potassium permanganate (KMnO₄)3-Bromo-2-oxopropanoic acid
e.g., Chromium trioxide (CrO₃)3-Bromo-2-oxopropanoic acid

Table 2: Oxidation of the Hydroxyl Group.

Acylation and Etherification Strategies

The hydroxyl group can be acylated to form esters or etherified to form ethers. Acylation can be achieved using acyl chlorides or acid anhydrides in the presence of a base. savemyexams.comyoutube.comchemguide.co.uk This reaction proceeds via a nucleophilic addition-elimination mechanism.

Etherification of the hydroxyl group can be accomplished through various methods. For example, reaction with diazomethane in the presence of a suitable catalyst can yield the corresponding methyl ether, 2-bromo-3-methoxypropanoic acid. chemsynthesis.comsigmaaldrich.comnih.govchembk.com

Reaction TypeReagentProduct
AcylationAcyl chloride (RCOCl)2-Bromo-3-(acyloxy)propanoic acid
EtherificationDiazomethane (CH₂N₂)2-Bromo-3-methoxypropanoic acid

Table 3: Acylation and Etherification of the Hydroxyl Group.

Carboxylic Acid Functional Group Chemistry

The presence of the carboxyl group (-COOH) is a primary determinant of the reactivity of this compound, allowing for a range of classic and advanced transformations.

The carboxylic acid moiety of this compound readily undergoes reactions to form esters and amides, which are fundamental transformations in organic synthesis.

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted into its corresponding ester. This reaction, typically a Fischer esterification, is a condensation reaction where water is eliminated. youtube.com The process involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. Subsequent proton transfers and elimination of a water molecule yield the final ester product. youtube.com The reaction is an equilibrium process, and removal of water can be used to drive it towards the product side.

Amide Formation: The conversion of the carboxylic acid to an amide requires reaction with an amine. Direct reaction is generally inefficient and requires high temperatures. Therefore, the carboxylic acid group must first be "activated". This is commonly achieved using a dehydrating or coupling agent, such as dicyclohexylcarbodiimide (DCC). youtube.com The coupling agent reacts with the carboxylic acid to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide bond. youtube.comorganic-chemistry.org A variety of modern coupling reagents can be employed to facilitate this transformation with high yields and under mild conditions, tolerating other functional groups within the molecule. organic-chemistry.orgnih.gov

ReactionReactantsProduct TypeGeneral Reagents
EsterificationThis compound, AlcoholEsterAcid Catalyst (e.g., H₂SO₄)
Amide FormationThis compound, AmineAmideCoupling Agent (e.g., DCC)

The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding 2-bromo-1,3-propanediol. This transformation requires the use of powerful reducing agents, as carboxylic acids are relatively resistant to reduction. The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). benchchem.com The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon. This is followed by the elimination of the hydroxyl group and further reduction of the intermediate aldehyde to the primary alcohol. Softer reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce carboxylic acids.

Advanced Reaction Mechanisms

The unique structure of this compound, with its adjacent bromo and hydroxyl functionalities, leads to complex reaction mechanisms and stereochemical considerations.

While specific studies on the polymerization of this compound and the involvement of dioxolenium ions are not extensively reported in the searched literature, the formation of cyclic intermediates is a key feature of its reactivity. In reactions involving the displacement of the bromide, the adjacent carboxylate or hydroxyl group can act as an internal nucleophile. This is known as neighboring group participation. brainly.comchegg.com

For instance, under certain conditions, the deprotonated carboxylate can attack the carbon bearing the bromine, displacing the bromide ion and forming a transient α-lactone intermediate. This three-membered ring is highly strained and reactive, readily undergoing nucleophilic attack to open the ring. This type of intermediate is crucial for understanding the stereochemical outcome of certain substitution reactions. brainly.comchegg.com

The stereochemistry of reactions at the chiral center (C2) of this compound is highly dependent on the reaction conditions and mechanism.

Inversion of Configuration (Sₙ2 Mechanism): When (S)-2-bromo-3-hydroxypropanoic acid reacts with a high concentration of a strong nucleophile, such as sodium hydroxide, a standard bimolecular nucleophilic substitution (Sₙ2) reaction is expected. chegg.comchegg.com This involves a backside attack by the hydroxide ion on the carbon atom bonded to the bromine. The result is an inversion of the stereochemical configuration at that center, leading to the formation of the (R)-2,3-dihydroxypropanoic acid product. brainly.comchegg.com

Starting MaterialReagentsMechanismStereochemical OutcomeProduct
(S)-2-Bromo-3-hydroxypropanoic acidConcentrated NaOHSₙ2Inversion(R)-2,3-Dihydroxypropanoic acid
(S)-2-Bromo-3-hydroxypropanoic acidLow [OH⁻], Ag₂ONeighboring Group ParticipationRetention(S)-2,3-Dihydroxypropanoic acid

Enantiomer Specificity and Its Impact on Reactivity

The reactivity of this compound is profoundly influenced by its stereochemistry. Nucleophilic substitution reactions at the chiral carbon atom (C2) are particularly illustrative of this enantiomer specificity. The stereochemical outcome of such reactions is dependent on the reaction mechanism, which can be modulated by the reaction conditions.

Typically, the reaction of a chiral α-bromo acid with a nucleophile, such as a hydroxide ion, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine, which acts as the leaving group. The result is an inversion of the stereochemical configuration at the chiral center. For instance, the reaction of (S)-2-bromopropanoic acid with concentrated sodium hydroxide yields (R)-2-hydroxypropanoic acid (also known as (R)-lactic acid), demonstrating this characteristic inversion. chegg.combrainly.comchegg.com

The reactivity at the β-position can also be stereochemically significant. For related compounds like 2-bromo-3-hydroxy-3-phenylpropanoic acid, the bromine at the β-position serves as an effective leaving group in nucleophilic displacement reactions, which also proceed with an inversion of configuration. smolecule.com The efficiency of these substitution reactions is sensitive to steric hindrance around the reaction site. smolecule.com

Table 1: Stereochemical Outcome of Nucleophilic Substitution on Bromo-propanoic Acids

Starting Material Reagents Predominant Mechanism Product Stereochemical Outcome
(S)-2-bromopropanoic acid Concentrated NaOH SN2 (R)-2-hydroxypropanoic acid Inversion chegg.combrainly.com
(S)-2-bromopropanoic acid Low [OH⁻], Ag₂O Neighboring-Group Participation (S)-2-hydroxypropanoic acid Retention chegg.combrainly.com

This compound as a Chiral Building Block (Chiron) in Asymmetric Synthesis

Chiral building blocks, or chirons, are enantiomerically pure compounds that are incorporated into a larger molecule during synthesis to introduce a specific stereocenter. This strategy is fundamental in modern organic synthesis, particularly in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry. enamine.net this compound, with its defined stereochemistry and versatile functional groups (a carboxylic acid, a hydroxyl group, and a reactive bromide), is a valuable chiron.

Chiral 2-substituted 3-hydroxycarboxylic acid derivatives are recognized as important precursors for the synthesis of biologically active natural and synthetic products. researchgate.net The enantiomers of this compound can be used to construct more complex chiral molecules. For example, the development of enantioselective syntheses for chiral 2-(hydroxymethylphenyl) propionic acids has been achieved using auxiliary-directed stereoselective alkylation, highlighting a general strategy where chiral precursors are essential. mdpi.com

The utility of hydroxy acids from the chiral pool is a well-established method for the total synthesis of complex natural products. researchgate.net The functional groups on this compound allow for a variety of chemical transformations. The carboxylic acid can be converted to esters or amides, the hydroxyl group can be protected or oxidized, and the bromine atom can be displaced by a wide range of nucleophiles, all while retaining the crucial stereochemical information at the C2 center. These transformations provide access to a diverse array of chiral intermediates for medicinal chemistry and materials science. enamine.netnih.gov

Diastereoselective Reactions Involving the Chiral Center

The existing chiral center in this compound can influence the stereochemical outcome of reactions at other sites within the molecule, a phenomenon known as diastereoselection. This is a powerful tool in asymmetric synthesis, allowing for the creation of new stereocenters with a predictable configuration relative to the existing one.

For instance, in reactions involving the formation of a new stereocenter, the chiral center at C2 can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. This principle is demonstrated in various reactions with structurally related chiral molecules. Chiral α- and β-hydroxy acids have been used as tethers to direct the diastereoselectivity of intramolecular photocycloaddition reactions, achieving high levels of diastereomeric excess. researchgate.net

Similarly, the TiCl₄ mediated benzyloxymethylation of N-acyloxazolidinones derived from phenylpropionic acids proceeds with exclusive diastereoselectivity. mdpi.com This type of auxiliary-controlled reaction showcases how a chiral element, which could be derived from this compound, can govern the formation of new chiral centers.

Applications in Polymer Science and Materials Engineering

Functional Monomer for Polymer Synthesis

The bifunctional nature of 2-bromo-3-hydroxypropanoic acid allows it to be readily incorporated into polyester (B1180765) backbones through condensation polymerization. This introduces a reactive pendant bromine atom along the polymer chain, which can be used for a variety of subsequent chemical transformations.

This compound can be copolymerized with other hydroxy acids, most notably the biodegradable monomers lactic acid and glycolic acid. This is typically achieved through acid-catalyzed melt copolyesterification. figshare.comacs.org The resulting copolymers, brominated poly(lactic acid) (PLB) and brominated poly(lactic acid-co-glycolic acid) (PLGB), are thus created. figshare.comacs.org The incorporation of this compound, a brominated constitutional isomer of lactic acid, allows for the introduction of functional handles into these well-established biodegradable polymers. figshare.comacs.org Research has shown that molecular weights (Mn) of up to 10,000 Da can be achieved in these copolymerizations, particularly when conducted at temperatures between 90–130 °C in a vacuum with the addition of diphenyl ether. figshare.comacs.org

The introduction of this compound units into poly(hydroxy acid) chains allows for the precise tailoring of the polymer's properties. The bromine atoms serve as reactive sites for further functionalization, enabling the creation of materials with specific chemical or physical characteristics. figshare.comacs.org For instance, the presence of these brominated units provides a platform for attaching various functional groups, which can alter solubility, thermal properties, and biocompatibility, or introduce moieties for drug delivery and other biomedical applications. The synthesis of these functional copolyesters is achieved through the polycondensation of lactic acid and this compound under acidic conditions. uakron.edu

Post-Polymerization Functionalization of Materials

A key advantage of incorporating this compound into polymers is the ability to perform post-polymerization modifications. The pendant bromine atom is a versatile handle for a range of chemical reactions. Post-polymerization modification is a critical tool for creating macromolecular materials with desired functional groups and customized properties. utexas.edu

The bromine atoms on the polymer backbone can be readily displaced by other nucleophiles. figshare.comacs.org This has been demonstrated through the quantitative replacement of bromine with iodide by reacting the brominated polymer with sodium iodide in acetone (B3395972) at room temperature. figshare.comacs.org This conversion occurs with only a modest decrease in the polymer's molecular weight. figshare.comacs.org Similarly, bromine atoms can be substituted with azide (B81097) groups by reacting the polymer with sodium azide in dimethylformamide (DMF) at 0 °C. figshare.comacs.org In one study, this reaction proceeded with 88% efficiency, again with only a slight decrease in the apparent molecular weight. figshare.comacs.org

Table 1: Summary of Halogen Displacement Reactions on Brominated Polyesters. Data sourced from figshare.comacs.org.

The introduction of azide functionalities onto the polymer backbone via halogen displacement opens the door for "click" chemistry applications. figshare.comacs.org Specifically, the azide-functionalized poly(lactic acid) can undergo a 1,3-dipolar azide-alkyne cycloaddition reaction. figshare.comacs.org This has been successfully demonstrated by reacting the azido-polymer with an activated alkyne, such as dimethyl acetylenedicarboxylate (B1228247), through a microwave-assisted reaction to form 1,2,3-triazole rings along the polymer chain. figshare.comacs.org This "click" reaction leads to a corresponding increase in the polymer's molecular weight. figshare.comacs.org It is important to note that certain "click" reaction conditions, particularly copper-catalyzed reactions involving basic amine ligands like a CuBr/PMDETA system with propargyl alcohol, can cause degradation of the polyester backbone. figshare.comacs.org

Table 2: "Click" Chemistry Reactions on Azido-Functionalized Poly(lactic acid). Data sourced from figshare.comacs.org.

Crosslinking Mechanisms and Network Formation in Polymers

Copolymers containing this compound units can undergo crosslinking to form polymer networks. uakron.edu This crosslinking reaction can occur in the presence of diphenyl ether, where it is proposed that a dioxolenium ion is generated at the brominated sites of the polymer. uakron.edu This reactive intermediate can be formed at elevated temperatures or through the use of silver salts like silver trifluoromethanesulfonate. uakron.edu The generated dioxolenium ion then reacts with an electron-rich aromatic compound, such as diphenyl ether or anisole, via an electrophilic aromatic substitution, leading to the formation of crosslinks between the polymer chains. uakron.edu This chemistry is being explored for the development of crosslinking agents that can react with various commercial aromatic polymers. uakron.edu

Dioxolenium Ion Mediated Crosslinking with Aromatic Compounds

The functional groups of this compound allow for its use as a precursor to reactive intermediates capable of crosslinking aromatic polymers. Research has explored the generation of a dioxolenium ion from a derivative of this compound and its subsequent crosslinking interactions with electron-rich aromatic compounds. wichita.edu

In one study, methyl 3-acetoxy-2-bromopropionate, derived from this compound, was investigated as a thermal crosslinking agent. wichita.edu The hypothesis was that upon heating, this molecule would rearrange to form a dioxolenium ion, which could then undergo electrophilic aromatic substitution with an aromatic polymer, leading to a crosslinked network. This method is particularly advantageous as it avoids the formation of volatile byproducts, which can be problematic in materials processing. wichita.edu

The investigation focused on the interaction between the dioxolenium ion precursor and diphenyl ether, a model aromatic compound. wichita.edu Differential Scanning Calorimetry (DSC) was employed to analyze the thermal behavior of the mixture. An endothermic transition observed starting at 86°C was attributed to the rearrangement of methyl 3-acetoxy-2-bromopropionate, presumably forming the dioxolenium ion. wichita.edu However, under the experimental conditions of the DSC analysis, the anticipated reaction between the dioxolenium ion and the aromatic rings of diphenyl ether did not appear to occur. wichita.edu Further investigation did show that a brominated dimer of the crosslinking agent could undergo electrophilic aromatic substitution with diphenyl ether. wichita.edu

Reactant 1 Reactant 2 Methodology Key Finding Reference
Methyl 3-acetoxy-2-bromopropionateDiphenyl etherDifferential Scanning Calorimetry (DSC)An endothermic transition starting at 86°C suggests the formation of a dioxolenium ion, but no immediate reaction with diphenyl ether was observed under the conditions. wichita.edu

Development of Specialty Polymeric Materials with Tunable Architecture

This compound serves as a valuable monomer for the synthesis of functional polyesters with tunable architectures. Its incorporation into polymer backbones introduces bromine atoms, which act as versatile handles for post-polymerization modification, allowing for the creation of specialty materials with tailored properties. acs.org

A significant application in this area is the synthesis of functionalized poly(lactic acid) (PLA). Brominated poly(lactic acid) (PLB) and brominated poly(lactic acid-co-glycolic acid) (PLGB) have been synthesized through acid-catalyzed melt copolyesterification of lactic acid and/or glycolic acid with this compound. acs.org This process allows for the creation of copolymers with varying amounts of brominated units, thereby controlling the density of functionalizable sites along the polymer chain. Molecular weights (Mn) up to 10,000 Da have been achieved in these copolymerizations. acs.org

The bromine atoms on the polymer backbone are amenable to quantitative substitution reactions. For instance, the bromine atoms of a PLB with a number-average molecular weight (MnPSt) of 5.32 × 10³ Da were completely replaced with iodide by treatment with sodium iodide in acetone at room temperature. acs.org This resulted in a modest decrease in the apparent molecular weight. Similarly, a portion of the bromine atoms could be substituted with azide groups by reacting the polymer with sodium azide in DMF at 0°C with 88% efficiency. acs.org

These azide-functionalized PLA derivatives can then undergo "click" chemistry reactions. For example, a 1,3-dipolar azide-alkyne cycloaddition with dimethyl acetylenedicarboxylate was successfully performed using microwave assistance at 56°C. acs.org This reaction introduced 1,2,3-triazole rings into the polymer structure and resulted in an increase in the apparent molecular weight, demonstrating the utility of this approach for creating more complex polymeric architectures. acs.org However, it was noted that copper-catalyzed "click" reactions with certain ligands, such as a CuBr/PMDETA system with propargyl alcohol, led to the degradation of the copolymer. acs.org

Polymer Monomers Key Features Post-Polymerization Modifications Reference
Brominated poly(lactic acid) (PLB)Lactic acid, this compoundIntroduces functionalizable bromine atoms into the PLA backbone.Quantitative replacement of bromine with iodine or azide groups. acs.org
Brominated poly(lactic acid-co-glycolic acid) (PLGB)Lactic acid, Glycolic acid, this compoundCreates a copolymer with tunable properties and functionalizable sites.N/A acs.org
Azido-functionalized PLAPLB, Sodium azideIntroduces azide groups for "click" chemistry.1,3-dipolar azide-alkyne cycloaddition with dimethyl acetylenedicarboxylate. acs.org

Role in Biochemical Research and Metabolic Pathway Investigations

Enzyme Inhibition Studies

The presence of a bromine atom and a hydroxyl group on its propanoic acid backbone allows 2-bromo-3-hydroxypropanoic acid to interact with the active sites of various enzymes, often leading to inhibition. smolecule.com This inhibitory action is a key feature of its utility in biochemical studies.

This compound has been identified as an inhibitor of lactate (B86563) dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis. smolecule.com LDH catalyzes the interconversion of pyruvate (B1213749) and lactate. mdpi.com By acting as a structural analog to the natural substrate, lactate, this compound can bind to the active site of LDH, thereby blocking its normal function. This inhibition allows researchers to study the enzyme's structure, binding mechanisms, and catalytic activity. smolecule.com Understanding how such analogs inhibit LDH contributes to research on diseases associated with this enzyme. smolecule.com The inhibition of LDH is a significant area of study, particularly in cancer research, where many cancer cells exhibit increased reliance on glycolysis. mdpi.comnih.gov

Table 1: Investigated Effects on Lactate Dehydrogenase (LDH)

Compound/Agent Effect on LDH Research Context Reference
This compound Enzyme Inhibition Serves as a substrate analog to study enzyme mechanisms. smolecule.com
Small Molecule Inhibitors Inhibition of LDHA isoform Studied for therapeutic potential in cancer models with metabolic defects. nih.gov
Hypochlorous Acid (HOCl) Inhibition via Cysteine Oxidation Investigates oxidative damage and irreversible conformational changes in LDH-A. mdpi.com

The structural resemblance of this compound to naturally occurring hydroxy acids, such as lactic acid and 3-hydroxypropionic acid (3-HP), makes it a useful tool for probing metabolic pathways. smolecule.comnih.gov For instance, the malonyl-CoA pathway is a key route for the biosynthesis of 3-HP in various microorganisms. nih.gov By introducing analogs like this compound, researchers can study the specificity and kinetics of the enzymes involved in these pathways, such as malonyl-CoA reductase. smolecule.comnih.gov This helps in understanding the metabolic flux and regulation of pathways that produce important platform chemicals and intermediates. nih.gov

Interactions with Biological Systems at a Molecular Level

At the molecular level, the biological activity of this compound is dictated by its functional groups. The bromine atom and hydroxyl group enable it to form various interactions with biological macromolecules. smolecule.com Studies on structurally similar compounds indicate that these interactions can include binding to enzyme active sites and specific protein receptors, which in turn can modulate cellular responses. nih.gov The presence of the halogen is known to enhance lipophilicity and binding affinity to certain biological targets. nih.gov This ability to interact with and inhibit specific enzymes allows it to disrupt metabolic pathways and influence cellular processes. smolecule.comnih.gov

Development of Biochemical Probes for Cellular Studies

While not extensively documented as a standard biochemical probe, the principles of its action support its use in cellular studies to investigate specific biological processes. A closely related compound, 3-bromo-2-oxopropionic acid, has been used in combination with other agents to study apoptotic and metabolic responses in colon cancer cell lines. nih.gov In these studies, the compound was used to probe cellular viability, apoptotic activity, and the levels of metabolic markers. nih.gov This demonstrates the potential of brominated propanoic acid derivatives to be used as tools in cellular studies to dissect complex biological pathways. The ability of such compounds to be taken up by cells and interact with intracellular targets like metabolic enzymes makes them suitable for investigating cellular metabolism and response to chemical stimuli. nih.gov

Analytical Characterization Methodologies in Academic Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone for the structural elucidation of molecules. By analyzing the interaction of electromagnetic radiation with the compound, researchers can deduce the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for providing a detailed atomic-level map of a molecule's structure. While specific spectral data for 2-Bromo-3-hydroxypropanoic acid is not extensively published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds, such as 2,3-dihydroxypropanoic acid and various (R)-3-hydroxybutanoic acid oligomers. nih.govresearchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the three-carbon backbone. The proton on the carbon bearing the bromine atom (C2) would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (C3) would also exhibit complex splitting patterns from coupling with the C2 proton. The protons of the hydroxyl and carboxylic acid groups would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display three distinct signals corresponding to the three carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group would have the highest chemical shift (typically > 170 ppm). The carbon atom bonded to the bromine (C2) and the carbon atom bonded to the hydroxyl group (C3) would appear at characteristic shifts in the mid-range of the spectrum.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound Please note: These are predicted values based on analogous structures. Actual experimental values may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1 (-COOH) 10-13 (broad s) >170
C2 (-CHBr) ~4.5 (dd) ~50-60
C3 (-CH₂OH) ~3.8-4.0 (m) ~60-70

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. shout.education For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its structure. nih.gov A key feature would be a very broad trough spanning from approximately 2500 to 3300 cm⁻¹, which arises from the stretching vibrations of the O-H bond in the carboxylic acid group. shout.education Superimposed on this broad signal would be the O-H stretching of the alcohol group, typically appearing in the 3200-3550 cm⁻¹ range. shout.education Another prominent and sharp absorption band is expected in the region of 1680–1750 cm⁻¹ due to the C=O (carbonyl) stretching of the carboxylic acid. shout.education

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Bond Wavenumber (cm⁻¹) Description Reference
Carboxylic Acid O-H stretch 2500 - 3300 Very broad trough shout.education
Alcohol O-H stretch 3200 - 3550 Broad, within the carboxylic acid trough shout.education
Carbonyl C=O stretch 1680 - 1750 Strong, sharp shout.education
C-O Stretch C-O 1000 - 1300 Medium to strong shout.education

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides precise molecular weight information and structural details based on fragmentation patterns. libretexts.org For this compound, the molecular weight is 168.97 g/mol , and the monoisotopic mass is 167.94221 Da. nih.gov

A critical diagnostic feature in the mass spectrum of a bromo-compound is the presence of two peaks for the molecular ion [M]⁺ and its fragments, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. miamioh.edu This results in a characteristic [M]⁺ and [M+2]⁺ isotopic pattern of almost equal intensity.

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, mass 17) or the loss of the entire carboxyl group (•COOH, mass 45). libretexts.org Other likely fragmentations for this compound would involve the cleavage of the C-Br bond or the C-C bonds of the carbon backbone.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

m/z Value Ion Formula Description
168/170 [C₃H₅BrO₃]⁺ Molecular ion peak (M⁺) showing Br isotope pattern
151/153 [C₃H₄BrO₂]⁺ Loss of OH (M-17)
123/125 [C₂H₄BrO]⁺ Loss of COOH (M-45)
89 [C₃H₅O₃]⁺ Loss of Br (M-79/81)

Chromatographic Techniques for Purity and Molecular Weight Determination

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for assessing the purity of this compound and for analyzing related materials.

While this compound is a small molecule, it can serve as a monomer for the synthesis of poly(this compound). Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of such polymers.

In GPC, a polymer solution is passed through a column packed with a porous gel. Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores to varying degrees and elute later. By calibrating the column with polymer standards of known molecular weights, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymer can be determined. This technique is routinely applied to characterize related bioplastics like polyhydroxyalkanoates (PHAs), providing crucial information about the polymer's physical and mechanical properties. mdpi.com

This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Since enantiomers often exhibit different biological activities, determining the enantiomeric purity of a sample is critical, particularly in pharmaceutical contexts. tsijournals.com

High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. The separation of enantiomers requires a chiral environment, which can be achieved in two main ways:

Chiral Stationary Phases (CSPs): The sample is passed through an HPLC column where the stationary phase itself is chiral. tsijournals.com These columns, such as those based on Pirkle-type phases or polysaccharide derivatives (e.g., cellulose (B213188) or amylose), interact differently with each enantiomer, leading to different retention times and thus separation. tsijournals.commdpi.com

Pre-column Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column (e.g., a C18 reversed-phase column). nih.gov

The method is validated for parameters such as linearity, precision, accuracy, and resolution between the enantiomer peaks to ensure reliable quantification of enantiomeric excess (% ee). mdpi.comnih.gov

Optical Rotation Measurements for Chiral Purity

Optical rotation is a critical analytical technique used to determine the enantiomeric purity of chiral compounds such as this compound. Chiral molecules are optically active, meaning they have the ability to rotate the plane of plane-polarized light. Enantiomers, which are non-superimposable mirror images of each other, will rotate light to an equal magnitude but in opposite directions. This property is fundamental to distinguishing between the (R) and (S) enantiomers of this compound and quantifying their relative amounts in a mixture.

The specific rotation, [α], is an intensive property of a chiral substance and is defined as the observed angle of optical rotation (α) per unit of path length (l) and concentration (c). The formula is expressed as:

[α] = α / (l * c)

This value is constant for a pure enantiomer under specified conditions of temperature and wavelength of light (commonly the sodium D-line at 589 nm). A positive (+) or dextrorotatory rotation indicates that the plane of polarized light is rotated clockwise, while a negative (-) or levorotatory rotation signifies a counter-clockwise rotation. For this compound, the (S)-enantiomer is designated as (S)-(-)-2-Bromo-3-hydroxypropanoic acid, indicating it is levorotatory. guidechem.com Consequently, the (R)-enantiomer will be dextrorotatory.

In academic research, particularly in the context of asymmetric synthesis, polarimetry is employed to assess the success of a reaction in producing a desired enantiomer in excess of the other. The enantiomeric excess (ee) of a sample can be calculated by comparing the observed specific rotation of the mixture to the specific rotation of the pure enantiomer:

ee (%) = (|observed [α]| / |[α] of pure enantiomer|) * 100

A racemic mixture, which contains equal amounts (50:50) of both enantiomers, is optically inactive as the rotations of the individual enantiomers cancel each other out, resulting in an observed rotation of zero. By measuring the optical rotation of a synthesized sample of this compound, researchers can determine the enantiomeric excess and thus the effectiveness of the chiral induction method used in the synthesis.

While specific numerical values for the optical rotation of pure enantiomers of this compound are established through rigorous experimental measurement, the relationship between the enantiomers and their optical activity is well-defined.

Table 1: Optical Rotation Properties of this compound Enantiomers

EnantiomerStereochemical DescriptorExpected Sign of Optical RotationOptical Activity
(S)-2-Bromo-3-hydroxypropanoic acidLevorotatory(-)Optically Active
(R)-2-Bromo-3-hydroxypropanoic acidDextrorotatory(+)Optically Active
Racemic Mixture(±)0Optically Inactive

Emerging Research Directions and Future Outlook

Catalytic Innovations for Sustainable Synthesis

The development of environmentally benign and efficient synthetic routes to 2-bromo-3-hydroxypropanoic acid is a key focus of emerging research. Green chemistry principles are at the forefront of these efforts, emphasizing waste reduction, the use of renewable resources, and the design of safer chemical processes.

One promising avenue is the exploration of biocatalytic and enzymatic synthesis routes . While specific enzymes for the direct synthesis of this compound are still under investigation, research on analogous compounds provides a strong foundation. For instance, the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid has been successfully demonstrated using engineered E. coli. researchgate.netnih.govfrontiersin.org This approach, which utilizes whole-cell transformation, offers considerable advantages in terms of environmental and safety impacts over traditional chemical methods. researchgate.netnih.gov The development of similar biocatalytic pathways for this compound could involve the discovery or engineering of specific enzymes, such as halogenases or dehydrogenases, that can selectively introduce a bromine atom and a hydroxyl group onto a propanoic acid backbone.

Another area of innovation lies in the refinement of catalytic chemical synthesis . This includes the development of novel catalysts that can improve the selectivity and efficiency of bromination and hydroxylation reactions. For example, the use of ionic liquids as recyclable catalysts in metal-free aerobic oxidative bromination presents a sustainable alternative to conventional methods. While not yet specifically applied to this compound, this methodology highlights a potential direction for greener chemical synthesis.

The table below summarizes key aspects of these emerging sustainable synthesis strategies.

Synthesis StrategyKey FeaturesPotential AdvantagesResearch Focus
Biocatalysis Use of enzymes or whole microorganisms.High selectivity, mild reaction conditions, reduced environmental impact.Discovery and engineering of specific enzymes (e.g., halogenases, dehydrogenases).
Green Catalysis Development of recyclable and non-toxic catalysts.Increased atom economy, reduced waste, safer processes.Application of novel catalytic systems like ionic liquids for selective bromination.

Advanced Functional Materials Development with Enhanced Performance

A significant and exciting area of research is the use of this compound as a building block for the creation of advanced functional materials. Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, along with a reactive bromine atom, makes it a versatile monomer for polymerization.

A notable example is the synthesis of functionalized biodegradable polymers . Researchers have successfully incorporated this compound into polyesters like poly(lactic acid) (PLA) and poly(lactic-co-glycolic acid) (PLGA) through acid-catalyzed melt copolyesterification. acs.orgacs.org This process introduces pendant bromine atoms along the polymer backbone. acs.org These bromine atoms serve as reactive handles for post-polymerization modification, allowing for the attachment of various functional groups via nucleophilic substitution reactions. acs.org For instance, the bromine can be replaced with azide (B81097) groups, which can then participate in "click" chemistry reactions to attach other molecules. acs.org This approach opens the door to creating a wide range of functionalized biomaterials with tailored properties for applications in drug delivery, tissue engineering, and diagnostics.

The ability to tune the properties of these polymers by varying the amount of incorporated this compound is a key advantage. The table below illustrates the impact of this monomer on the properties of the resulting copolymers.

Copolymer SystemMonomersKey FeaturePotential Applications
PLB Lactic acid, this compoundBrominated poly(lactic acid) with sites for functionalization.Drug delivery systems, functionalized scaffolds for tissue engineering.
PLGB Lactic acid, glycolic acid, this compoundBrominated poly(lactic-co-glycolic acid) with tunable degradation and functionalization.Controlled release drug formulations, advanced medical implants.

The development of these novel polymers highlights the potential of this compound to contribute to the next generation of advanced materials with enhanced performance and functionality.

Mechanistic Insights in Complex Chemical and Biochemical Systems

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application. Emerging research is beginning to shed light on the intricate details of its chemical transformations.

In the realm of chemical reaction mechanisms , studies on closely related α-bromo carboxylic acids provide valuable insights. For example, the reaction of (S)-2-bromopropanoic acid with concentrated sodium hydroxide (B78521) proceeds via a typical SN2 mechanism, resulting in an inversion of stereochemistry to form (R)-2-hydroxypropanoic acid. chegg.com Understanding such stereospecific reactions is critical for controlling the chirality of products when using this compound in asymmetric synthesis. The presence of the additional hydroxyl group in this compound could lead to more complex reaction pathways, including neighboring group participation, which can influence the stereochemical outcome.

From a biochemical perspective , the enzymatic pathways for the synthesis and metabolism of related hydroxy acids, such as 3-hydroxypropionic acid, are being extensively studied. mdpi.comresearchgate.netnih.gov These pathways often involve a series of enzymatic reactions, including hydration, dehydration, oxidation, and reduction, catalyzed by specific enzymes like dehydratases, dehydrogenases, and carboxylases. nih.gov Gaining mechanistic insights into these biocatalytic systems could pave the way for the development of engineered metabolic pathways for the production of this compound. Understanding the substrate specificity and catalytic mechanism of the involved enzymes will be key to achieving efficient and selective biosynthesis.

The table below outlines the key areas of mechanistic investigation for this compound.

Area of InvestigationKey QuestionsRelevant Concepts
Chemical Reactions Stereochemical outcomes of nucleophilic substitution.SN2 mechanism, neighboring group participation, stereochemistry.
Biochemical Pathways Enzymatic steps for biosynthesis and degradation.Enzyme kinetics, substrate specificity, metabolic engineering.

Theoretical Chemistry and Computational Modeling Studies for Property Prediction and Reaction Design

Theoretical chemistry and computational modeling are becoming indispensable tools for accelerating research and development related to this compound. These methods allow for the in-silico prediction of molecular properties and the simulation of reaction pathways, providing insights that can guide experimental work.

Property prediction through computational methods can provide valuable data on the geometric, electronic, and spectroscopic properties of this compound. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the molecule's stable conformations, vibrational frequencies, and NMR chemical shifts. Public databases like PubChem provide computationally predicted properties such as molar mass, XLogP3, and polar surface area. nih.gov These theoretical data can aid in the characterization of the compound and in predicting its behavior in different chemical environments.

Reaction design and mechanistic elucidation are also significantly enhanced by computational studies. For instance, computational chemistry has been used to investigate the E2 elimination reaction of 2-bromopropane, providing a detailed understanding of the reaction mechanism, activation energy, and transition state geometry. sciepub.comsciepub.com Similar computational approaches can be applied to study the various reactions of this compound, such as its polymerization or its conversion to other valuable chemicals. By modeling the reaction energy profiles, researchers can identify the most favorable reaction pathways and design catalysts or reaction conditions to improve yield and selectivity.

The following table summarizes the applications of computational modeling in the study of this compound.

ApplicationComputational MethodPredicted/Studied Parameters
Property Prediction Density Functional Theory (DFT), Hartree-Fock (HF)Molecular geometry, vibrational frequencies, NMR spectra, electronic properties. sciepub.comsciepub.com
Reaction Design Transition state theory, reaction path calculations.Activation energies, reaction mechanisms, thermodynamic and kinetic parameters. sciepub.com

The continued development and application of these computational tools are expected to play a pivotal role in unlocking the full potential of this compound in various scientific and technological fields.

Q & A

Q. What computational methods are effective in modeling the compound’s interactions with biological targets?

  • Docking studies : Use AutoDock Vina to predict binding poses with enzymes (e.g., CRMP-2).
  • MD simulations : Analyze hydrogen bonding between the hydroxyl group and catalytic residues (e.g., Arg/Lys) .
  • QSAR : Correlate substituent effects (e.g., Br vs. Cl) with inhibitory potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.